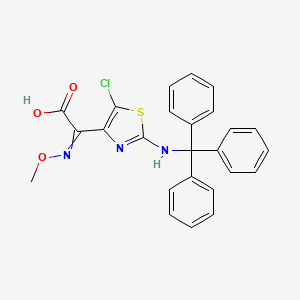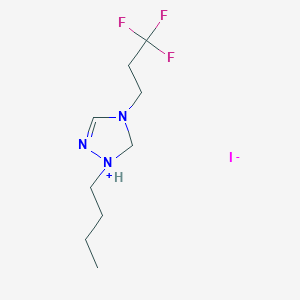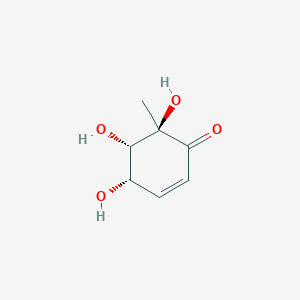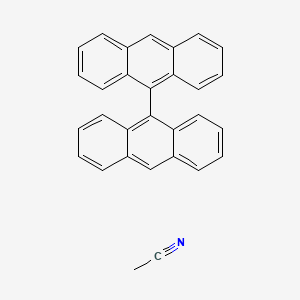
(Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-aminothiazole and trityl chloride. The synthesis may proceed through the following steps:
Formation of Tritylamino Derivative: Reacting 5-chloro-2-aminothiazole with trityl chloride in the presence of a base such as triethylamine.
Methoxyiminoacetic Acid Formation: Introducing the methoxyiminoacetic acid moiety through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions may target the nitro or imino groups.
Substitution: The chloro group on the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Antimicrobial Agents: Thiazole compounds exhibit antimicrobial activity against various pathogens.
Enzyme Inhibitors: Used in the development of enzyme inhibitors for therapeutic purposes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.
Diagnostic Agents: Used in the design of diagnostic agents for imaging and detection.
Industry
Agriculture: Thiazole derivatives are used in the formulation of agrochemicals.
Dyes and Pigments: Used in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid depends on its specific biological target. Generally, thiazole derivatives may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(5-Chloro-2-aminothiazol-4-YL)-2-methoxyiminoacetic acid
- (Z)-2-(5-Chloro-2-(phenylamino)thiazol-4-YL)-2-methoxyiminoacetic acid
Uniqueness
The uniqueness of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H20ClN3O3S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[5-chloro-2-(tritylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C25H20ClN3O3S/c1-32-29-21(23(30)31)20-22(26)33-24(27-20)28-25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3,(H,27,28)(H,30,31) |
InChI Key |
QDVYNMLPKNDQQR-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C1=C(SC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)

![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)


![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)



![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
